molecular formula C16H12O5 B12724569 6,7,8,9-Tetrahydro-4-methyl-2H-benzofuro(3,2-g)-1-benzopyran-2,5,11-trione CAS No. 172686-04-3

6,7,8,9-Tetrahydro-4-methyl-2H-benzofuro(3,2-g)-1-benzopyran-2,5,11-trione

Cat. No.: B12724569
CAS No.: 172686-04-3
M. Wt: 284.26 g/mol
InChI Key: UJBHSJAAECGGJH-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-4-methyl-2H-benzofuro(3,2-g)-1-benzopyran-2,5,11-trione is a complex organic compound known for its unique structure and potential applications in various fields. This compound belongs to the class of benzofurobenzopyrans, which are characterized by their fused ring systems and diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-4-methyl-2H-benzofuro(3,2-g)-1-benzopyran-2,5,11-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-4-methyl-2H-benzofuro(3,2-g)-1-benzopyran-2,5,11-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often require precise control of temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

6,7,8,9-Tetrahydro-4-methyl-2H-benzofuro(3,2-g)-1-benzopyran-2,5,11-trione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-4-methyl-2H-benzofuro(3,2-g)-1-benzopyran-2,5,11-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofurobenzopyrans and related fused ring systems. Examples include:

Uniqueness

What sets 6,7,8,9-Tetrahydro-4-methyl-2H-benzofuro(3,2-g)-1-benzopyran-2,5,11-trione apart is its specific substitution pattern and the resulting chemical properties. This uniqueness makes it valuable for specialized applications and research .

Properties

CAS No.

172686-04-3

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

4-methyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromene-2,5,11-trione

InChI

InChI=1S/C16H12O5/c1-7-6-10(17)21-15-11(7)13(18)12-8-4-2-3-5-9(8)20-16(12)14(15)19/h6H,2-5H2,1H3

InChI Key

UJBHSJAAECGGJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C(=O)C3=C(C2=O)OC4=C3CCCC4

Origin of Product

United States

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